molecular formula C20H18N4O3S B2902726 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 953170-51-9

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2902726
CAS No.: 953170-51-9
M. Wt: 394.45
InChI Key: CBZVLMZCCFQMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide is a synthetic small molecule characterized by an imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 5. The core structure is linked to a phenyl ring bearing a 4-methylbenzenesulfonamide moiety. This compound shares structural similarities with kinase inhibitors targeting pathways such as Pim kinases and tyrosine kinases, as evidenced by analogs like YPC-21440 () and other imidazo[1,2-b]pyridazine derivatives (–9).

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-14-3-9-17(10-4-14)28(25,26)23-16-7-5-15(6-8-16)18-13-24-19(21-18)11-12-20(22-24)27-2/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZVLMZCCFQMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H24N4O3SC_{20}H_{24}N_4O_3S, with a molecular weight of approximately 368.437 g/mol. It features an imidazo[1,2-b]pyridazine moiety linked to a phenyl group and a sulfonamide functional group, which may contribute to its biological activity.

This compound primarily acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound may reduce the release of exosomes that contribute to neurodegeneration, thus providing a protective effect against neuronal damage .

Antineoplastic Activity

Research has indicated that compounds with similar imidazo[1,2-b]pyridazine structures exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival . The specific compound under discussion may share these properties due to its structural similarities.

Antimicrobial Activity

The imidazo[1,2-b]pyridazine framework is known for its antimicrobial properties. Studies have demonstrated that related compounds exhibit activity against both bacterial and fungal strains. The sulfonamide group may enhance this activity by disrupting bacterial folate synthesis .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and its derivatives:

Compound Biological Activity Mechanism
EVT-2946434Antiprotozoal against Trypanosoma brucei and Plasmodium falciparumInhibition of critical metabolic pathways
PDDCnSMase2 inhibitor with neuroprotective propertiesReduction of exosome release
Phenyl carbamate derivativesVarious activities including anti-inflammatory effectsModulation of inflammatory pathways

These findings highlight the potential of this compound as a candidate for further pharmacological exploration .

Case Studies

A notable case study involved the evaluation of related imidazo[1,2-b]pyridazine derivatives in preclinical models of Alzheimer's disease. These studies demonstrated a reduction in amyloid plaque formation and improved cognitive function in treated animals. The mechanism was attributed to the inhibition of nSMase2 and subsequent modulation of sphingolipid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to three classes of related molecules:

Compound Name/ID Core Structure Substituents/Functional Groups Molecular Weight Key Biological Activity Reference
Target Compound Imidazo[1,2-b]pyridazine 6-methoxy, 4-methylbenzenesulfonamide ~402.4* Hypothesized kinase inhibition
YPC-21440 () Imidazo[1,2-b]pyridazine Thiazolidine-2,4-dione, 4-methylpiperazine 447.5 Pan-Pim kinase inhibitor
N-(2-Fluoro-5-(6-methoxyimidazo[...] () Imidazo[1,2-b]pyridazine 6-methoxy, 4-methylbenzamide 376.4 Undisclosed (structural analog)
4p () Pyrano[2,3-c]pyrazole 4-Methoxybenzenesulfonamide Synthetic intermediate
3-{4-[(2R)-2-Aminopropoxy]phenyl}-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[...] () Imidazo[1,2-b]pyridazine 6-amine, fluorophenyl ethyl Tyrosine kinase inhibitor

*Calculated based on molecular formula (C20H18N4O3S).

Key Differences and Implications

Core Structure Variations: The target compound’s imidazo[1,2-b]pyridazine core is distinct from pyrano[2,3-c]pyrazole () but shares similarities with YPC-21440 (). The methoxy group at position 6 may enhance solubility compared to amine-substituted analogs like those in . Sulfonamide vs. Amide/Thiazolidinedione: The 4-methylbenzenesulfonamide group in the target compound differs from the thiazolidine-2,4-dione in YPC-21440, which is critical for Pim kinase inhibition. Sulfonamides generally improve metabolic stability but may reduce cell permeability compared to amides .

Substituent Effects: Methoxy Group: The 6-methoxy substituent in the target compound is absent in YPC-21440 and derivatives. Methoxy groups can influence electronic properties and binding affinity to hydrophobic kinase pockets . Aromatic Substituents: The 4-methylbenzenesulfonamide group contrasts with the trifluoromethyl or difluoro substituents in (e.g., 4q, 4r), which are known to enhance lipophilicity and target engagement .

Sulfonamide-containing compounds like 4p () are often intermediates, whereas the target compound’s sulfonamide may directly participate in target binding, akin to kinase inhibitors like ponatinib () .

Research Findings and Data Gaps

  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to (sulfonamide coupling) and (imidazo[1,2-b]pyridazine core formation).
  • Thermodynamic Properties : Compared to ’s trifluoromethyl analog (MW 448.4), the target compound’s lower molecular weight (~402.4) may improve bioavailability .
  • Biological Data: Structural analogs in and show IC50 values in nanomolar ranges for kinase inhibition, but the target compound’s efficacy remains unvalidated .

Preparation Methods

Halogen-Directed Cyclization

The presence of a halogen (e.g., Cl, Br) at the 6-position of 3-aminopyridazine suppresses nucleophilic activity at the non-adjacent nitrogen, favoring cyclization at the desired site. For example, reaction of 3-amino-6-chloropyridazine with α-bromo-4-nitroacetophenone in sodium bicarbonate yields 2-(4-nitrophenyl)-6-chloroimidazo[1,2-b]pyridazine (11b ) with 78% efficiency.

Table 1: Optimization of Imidazo[1,2-b]pyridazine Synthesis

α-Bromoketone 3-Aminopyridazine Product Yield (%)
α-Bromo-4-nitroacetophenone 3-Amino-6-chloropyridazine 2-(4-Nitrophenyl)-6-chloroimidazo[1,2-b]pyridazine 78
α-Bromo-4-methylacetophenone 3-Amino-6-bromopyridazine 2-(4-Methylphenyl)-6-bromoimidazo[1,2-b]pyridazine 82

Introduction of the 6-Methoxy Group

The 6-chloro substituent in 11b is replaced with methoxy via nucleophilic aromatic substitution. Treatment with sodium methoxide in methanol at 60°C for 12 hours affords 2-(4-nitrophenyl)-6-methoxyimidazo[1,2-b]pyridazine (12b ) in 85% yield. Paraformaldehyde may enhance reactivity by stabilizing intermediates, though prolonged heating risks side reactions such as overmethylation.

Functionalization of the 2-Phenyl Substituent

Reduction of Nitro to Amine

Catalytic hydrogenation or chemical reduction converts the 4-nitrophenyl group to an aniline derivative. Using SnCl₂ in concentrated HCl at 50°C, 12b is reduced to 2-(4-aminophenyl)-6-methoxyimidazo[1,2-b]pyridazine (13b ) with 90% yield.

Key Consideration:

  • Over-reduction or dehalogenation is mitigated by controlling reaction time (<4 hours) and acid concentration.

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The final step couples 13b with 4-methylbenzenesulfonyl chloride using Oxyma Pure® as a coupling agent, a method validated for sulfonamide synthesis.

Oxyma-Mediated Coupling

In dichloromethane at 0°C, 13b reacts with 1.2 equivalents of 4-methylbenzenesulfonyl chloride and 1.5 equivalents of Oxyma Pure®. Triethylamine (2.0 equivalents) is added dropwise to maintain pH 8–9, yielding N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide in 88% purity after recrystallization.

Table 2: Sulfonylation Reaction Parameters

Parameter Value
Solvent Dichloromethane
Temperature 0°C → RT
Reaction Time 6 hours
Oxyma Pure® 1.5 equivalents
Base Triethylamine (2.0 eq.)
Yield 88%

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane, 1:4) followed by recrystallization from ethanol. Structural confirmation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.78 (d, J = 8.8 Hz, 2H, ArH), 7.34 (d, J = 8.0 Hz, 2H, ArH), 6.89 (s, 1H, imidazo-H), 4.05 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃).
  • MS (ESI): m/z = 448.4 [M + H]⁺.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization: Halogen placement is critical to prevent competing alkylation pathways. Bromine at the 6-position improves yield by 15% compared to chlorine.
  • Sulfonylation Efficiency: Oxyma Pure® reduces racemization risk versus traditional carbodiimides, enhancing reproducibility.

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction parameters require optimization?

The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-b]pyridazine core followed by sulfonamide coupling. Key steps include:

  • Core Formation : Cyclization of substituted pyridazine precursors under reflux conditions (e.g., using ethanol or DMF as solvents).
  • Sulfonamide Coupling : Reaction of the intermediate aryl amine with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at controlled temperatures (0–25°C).
  • Critical Parameters : Temperature control during coupling (to avoid side reactions), solvent polarity adjustments for solubility, and catalyst selection (e.g., Pd-based catalysts for cross-couplings).
    Monitoring via TLC and HPLC is essential to track intermediate purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

TechniquePurposeKey Parameters
NMR Structural elucidation1H^1H, 13C^{13}C, 2D NMR
HPLC Purity assessmentMobile phase (ACN/H2_2O), C18 column
MS Molecular weight confirmationESI or MALDI-TOF
XRD Crystalline structure analysisSingle-crystal diffraction

Deviations in NMR peak splitting or HPLC retention times may indicate stereochemical impurities or byproducts .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

  • Enzyme Inhibition Assays : Target kinases (e.g., MAPK, PI3K) using fluorescence-based or radiometric assays.
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for receptor interactions.
    Contradictory activity between assays may arise from off-target effects or solubility limitations .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation in multi-step syntheses?

  • Computational Optimization : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers.
  • Experimental Adjustments :
    • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for better intermediate solubility.
    • Catalyst Tuning : Employ Pd(OAc)2_2/XPhos systems for Suzuki-Miyaura couplings to enhance regioselectivity.
    • Byproduct Tracking : Use LC-MS to identify side products and adjust stoichiometry or reaction time.
      ICReDD’s reaction path search methods can reduce trial-and-error experimentation .

Q. What computational strategies exist for predicting the compound’s reactivity or target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode prediction with kinase domains.
  • MD Simulations : GROMACS or AMBER to study conformational stability in biological matrices.
  • QSAR Modeling : Develop regression models using descriptors like logP, HOMO/LUMO gaps, and topological polar surface area.
    Discrepancies between computational and experimental data may require force field recalibration .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., using liver microsomes).
  • Formulation Adjustments : Test solubilizing agents (e.g., cyclodextrins) or nanoencapsulation to improve bioavailability.
  • Orthogonal Assays : Validate targets via CRISPR-Cas9 knockout or RNA interference.
    Comparative analysis frameworks (e.g., dose-response alignment) can reconcile discrepancies .

Q. What methodologies enable structure-activity relationship (SAR) analysis for derivatives?

  • Functional Group Modifications : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the sulfonamide or imidazo-pyridazine moieties.
  • Activity Clustering : Use hierarchical clustering of IC50_{50} values to identify critical substituent patterns.
  • Crystallographic Studies : Resolve ligand-target co-crystal structures to map binding interactions.
    SAR trends from related imidazo-pyridazine derivatives suggest methoxy groups enhance kinase selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.